1-[2-(2-methoxyphenyl)ethyl]-N-(1-methyl-1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
- Pravadoline is a chemical compound with the molecular formula C₂₃H₂₆N₂O₃.
- It contains an indole nucleus, which is an important heterocyclic system found in various bioactive molecules.
- The indole scaffold is present in synthetic drug molecules and natural compounds, providing a valuable platform for drug development .
Preparation Methods
- Pravadoline can be synthesized through various routes. One common method involves the reaction of an indole derivative with appropriate reagents.
- Unfortunately, specific synthetic routes and reaction conditions for pravadoline are not readily available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
- Pravadoline likely undergoes various chemical reactions due to its indole moiety.
- Common reactions include electrophilic substitution, oxidation, reduction, and substitution.
- Reagents such as Lewis acids, bases, and oxidizing agents may be employed.
- Major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- Pravadoline’s diverse biological activities make it an intriguing compound for research.
- Some potential applications include:
Antiviral activity: Certain derivatives of pravadoline have shown inhibitory effects against influenza A and Coxsackie B4 viruses.
Anti-inflammatory: Further investigation is needed, but indole derivatives often exhibit anti-inflammatory properties.
Anticancer: Pravadoline’s potential in cancer therapy warrants exploration.
Antioxidant: Its ability to scavenge free radicals could be relevant in oxidative stress-related diseases.
Antimicrobial: Pravadoline derivatives might have antimicrobial effects.
Mechanism of Action
- Pravadoline likely interacts with specific molecular targets and pathways.
- Unfortunately, detailed information on its mechanism of action is not readily available.
- Further studies are needed to elucidate how it exerts its effects.
Comparison with Similar Compounds
- Pravadoline’s uniqueness lies in its specific structure, combining an indole nucleus with a pyrrolidine-3-carboxamide.
- Similar compounds may include other indole derivatives, but pravadoline’s distinct features set it apart.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-N-(1-methylindol-4-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-25-12-11-18-19(7-5-8-20(18)25)24-23(28)17-14-22(27)26(15-17)13-10-16-6-3-4-9-21(16)29-2/h3-9,11-12,17H,10,13-15H2,1-2H3,(H,24,28) |
InChI Key |
VRUHIQLWSGAOTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3CC(=O)N(C3)CCC4=CC=CC=C4OC |
Origin of Product |
United States |
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